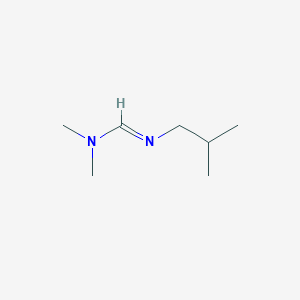

Formamidine, 1-isobutyl-3,3-dimethyl

Description

Significance of Formamidine (B1211174) Scaffolds in Organic Chemistry

The formamidine moiety, characterized by the N=CH-N functional group, is a valuable scaffold in organic synthesis. These structures are considered guanidine (B92328) analogues and exhibit a range of chemical reactivities that make them versatile building blocks for more complex molecules. Their ability to act as directing groups, protective groups, and precursors to various heterocyclic systems underscores their importance. In medicinal chemistry, the formamidine scaffold is present in a number of biologically active compounds, highlighting its role as a significant pharmacophore.

Historical Context of Formamidine Synthesis Methodologies

The synthesis of formamidines has a long history, with early methods often involving the reaction of primary amines with orthoformates or the treatment of formamides with dehydrating agents. One classical approach involves the reaction of an amine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which serves as a source of the dimethylaminomethylene group. This method is notable for its efficiency and the relatively mild conditions required. Over the years, numerous other synthetic routes have been developed, reflecting the ongoing interest in this class of compounds.

Overview of Advanced Formamidine Derivatives in Modern Synthesis

In contemporary organic synthesis, advanced formamidine derivatives are employed in a variety of sophisticated applications. They are utilized as ligands in catalysis, intermediates in the synthesis of nitrogen-containing heterocycles, and as reagents for the functionalization of other molecules. The development of chiral formamidines has also opened avenues for their use in asymmetric synthesis, further expanding their utility in the construction of complex molecular architectures.

Chemical and Physical Properties of Formamidine, 1-isobutyl-3,3-dimethyl

The specific properties of this compound are detailed in the table below. This data is sourced from publicly available chemical databases.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.2153 g/mol |

| IUPAC Name | N'-(2-methylpropyl)-N,N-dimethylmethanimidamide |

| CAS Number | Not available |

| InChI | InChI=1S/C7H16N2/c1-7(2)5-8-6-9(3)4/h6-7H,5H2,1-4H3 |

| InChIKey | HWEIPIXVVKGYFO-UHFFFAOYSA-N |

Detailed Research Findings

Despite a comprehensive search of scientific literature, detailed research findings specifically focused on this compound are limited. The compound is listed in the NIST (National Institute of Standards and Technology) Chemistry WebBook, which provides some gas chromatography data from studies conducted in the mid-1980s. nist.gov These studies focused on the prediction of retention indices of N¹,N¹-dialkylformamidines on non-polar columns. nist.gov

However, there is a lack of published research detailing its specific applications, catalytic activity, or involvement in medicinal chemistry studies. Its synthesis would likely follow general procedures for the preparation of N,N-dimethyl-N'-alkylformamidines. A common method involves the reaction of isobutylamine (B53898) with dimethylformamide dimethyl acetal. This reaction typically proceeds by heating the primary amine with the acetal, which results in the formation of the corresponding formamidine and methanol (B129727) as a byproduct.

Due to the absence of specific research on this compound, further details on its reactivity, spectroscopic characterization (such as detailed NMR or mass spectrometry analysis), and potential uses remain largely undocumented in the accessible scientific literature.

Structure

3D Structure

Properties

CAS No. |

67161-18-6 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N,N-dimethyl-N'-(2-methylpropyl)methanimidamide |

InChI |

InChI=1S/C7H16N2/c1-7(2)5-8-6-9(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

HWEIPIXVVKGYFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN=CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Formamidine, 1 Isobutyl 3,3 Dimethyl

Direct Formamidine (B1211174) Synthesis Approaches

Direct synthesis methods aim to construct the N'-isobutyl-N,N-dimethylformamidine molecule in a highly convergent manner, often by reacting a C1 electrophile with the appropriate amine precursors.

Condensation Reactions Utilizing Dimethylformamide Dimethyl Acetal (B89532) (DMFDMA)

Dimethylformamide dimethyl acetal (DMF-DMA) is a highly reactive and versatile reagent widely used for the synthesis of N,N-dimethylformamidines. mdpi.com It serves as a one-carbon synthon, reacting readily with compounds containing active methylene (B1212753) groups or primary amino groups. scirp.orgresearchgate.net

The most direct and frequently employed synthesis of N'-isobutyl-N,N-dimethylformamidine involves the condensation reaction between isobutylamine (B53898) (a primary amine) and DMF-DMA. koreascience.kr In this reaction, the nucleophilic primary amino group of isobutylamine attacks the electrophilic carbon of the acetal. The reaction proceeds with the elimination of two equivalents of methanol (B129727), leading to the formation of the desired N,N-dimethyl-N'-isobutylformamidine. This method is often favored due to its typically high yields and the straightforward nature of the procedure and work-up. koreascience.kr

The general reaction is as follows: Isobutylamine + Dimethylformamide Dimethyl Acetal → 1-isobutyl-3,3-dimethylformamidine + 2 CH₃OH

While the reaction of primary amines with DMF-DMA is generally efficient, the optimization of reaction parameters is crucial for maximizing yield and purity, especially in large-scale preparations. Key factors include solvent, temperature, and reaction time.

Solvent: The choice of solvent can influence reaction rates and ease of product isolation. While the reaction can be run neat, solvents such as toluene, dioxane, or dimethylformamide (DMF) are often used. mdpi.comscirp.org

Temperature: The reaction of aliphatic amines, such as isobutylamine or n-butylamine, with DMF-DMA precursors can be highly exothermic and rapid. koreascience.kr Therefore, temperature control, often involving initial cooling to manage the heat release, is critical to prevent the formation of by-products. koreascience.kr For less reactive amines, moderate heating may be required to drive the reaction to completion. koreascience.kr

Reaction Time: Reaction times can vary from minutes to several hours depending on the reactivity of the amine and the reaction temperature. koreascience.kr Progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

Table 1: Influence of Reaction Conditions on the Synthesis of N'-alkyl-N,N-dimethylformamidines

| Condition | Parameter | Typical Outcome | Reference Principle |

|---|---|---|---|

| Solvent | Toluene | Good for azeotropic removal of methanol byproduct, moderate reaction rate. | mdpi.com |

| Solvent | None (Neat) | High concentration can lead to very fast, exothermic reactions. | koreascience.kr |

| Temperature | 0-10 °C (Initial) | Controls initial exotherm for reactive aliphatic amines. | koreascience.kr |

| Temperature | Room Temperature to 80 °C | Applied after initial reaction to ensure completion. | koreascience.kr |

| Stoichiometry | Slight excess of DMF-DMA | Ensures full conversion of the primary amine. | General Stoichiometric Principle |

Alternative Synthetic Routes to Formamidines

Beyond the use of DMF-DMA, several other methods have been developed for the synthesis of formamidine derivatives. These routes offer alternative strategies that may be advantageous depending on substrate availability and desired scale.

From DMF with Activating Agents: N,N-dimethylformamide (DMF) can be used as the C1 source when activated by various reagents. The Vilsmeier–Haack reagent (POCl₃/DMF) or combinations of DMF with sulfonyl chlorides can react with primary amines to yield formamidines, though this can sometimes result in moderate yields and the production of pollutants. koreascience.krnih.gov Phenyl chloroformate has also been reported as an effective activating agent for the reaction between amines and N,N-dialkyl formamides. researchgate.net

From an Imine Complex: An alternative approach involves the pre-formation of an imine complex from DMF and dimethyl sulfate (B86663). This complex then reacts with a primary amine, and subsequent neutralization with a base affords the free formamidine. This method avoids the separate synthesis of DMF-DMA. koreascience.kr

From Orthoformates: The condensation of an amine with an orthoformate, such as triethylorthoformate, in the presence of an acid catalyst represents another classical method for formamidine synthesis. thieme-connect.com

From Thioamides: For the synthesis of the parent formamidine, the desulfurization of thiourea (B124793) using reagents like Raney nickel has been reported. researchgate.net

Table 2: Overview of Alternative Synthetic Routes to Formamidines

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Vilsmeier-Haack Type | Amine, DMF, POCl₃ (or other activating agent) | In-situ formation of a reactive Vilsmeier intermediate which is attacked by the amine. | koreascience.krnih.gov |

| Imine Complex Route | Amine, DMF, Dimethyl Sulfate, Base | A pre-formed imine salt reacts with the amine, followed by neutralization. | koreascience.kr |

| Orthoformate Condensation | Amine, Triethylorthoformate, Acid Catalyst | Condensation reaction with elimination of ethanol. | thieme-connect.com |

| Phenyl Chloroformate Method | Amine, DMF, Phenyl Chloroformate | Activation of DMF towards nucleophilic attack by the amine. | researchgate.net |

Functional Group Interconversions Leading to 1-isobutyl-3,3-dimethylformamidine

An alternative synthetic logic involves creating a formamidine scaffold first and subsequently introducing the isobutyl group. This approach can be useful if the starting formamidine precursor is more readily available than isobutylamine.

Strategies for Isobutyl Group Introduction in Formamidine Precursors

The introduction of an isobutyl group onto a nitrogen atom is a standard N-alkylation reaction. This can be applied to a formamidine precursor that possesses an N-H bond.

N-Alkylation with Isobutyl Halides: A suitable formamidine precursor, such as N,N-dimethylformamidine (which can exist in tautomeric equilibrium to expose an N-H bond) or a related derivative with a primary or secondary amine function, can be alkylated using an isobutyl halide (e.g., isobutyl bromide or iodide). This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the hydrogen halide formed during the reaction. The principles of this reaction are analogous to the N,N'-dialkylation of diamines with dihaloalkanes. google.com

Reductive Amination: If a formamidine precursor containing a primary amino group (R-NH₂) were available, it could undergo reductive amination with isobutyraldehyde. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-isobutyl product.

Approaches for Dimethylamino Group Incorporation

A primary and efficient method for the incorporation of a dimethylamino group to form N,N-dimethylformamidines involves the reaction of a primary amine with a reagent that can provide the dimethylaminomethylene fragment. One of the most versatile and widely used reagents for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA). scirp.orgsigmaaldrich.com

The reaction of a primary amine, in this case, isobutylamine, with DMF-DMA proceeds via a condensation reaction. In this process, the nucleophilic primary amine attacks the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of methanol, leading to the formation of the desired N-isobutyl-N',N'-dimethylformamidine. This method is valued for its high yields and the convenience of the procedure. researchgate.netkoreascience.kr

The general reaction can be represented as follows:

Isobutylamine + N,N-Dimethylformamide dimethyl acetal → 1-isobutyl-3,3-dimethylformamidine + 2 Methanol

Alternative, though often less direct or efficient, methods for the synthesis of N,N-dimethylformamidines include the use of N,N-dimethylformamide (DMF) in the presence of activating agents such as phosphorus oxychloride (Vilsmeier-Haack reagent) or sulfonyl chlorides. koreascience.kr Another approach involves the reaction of primary amines with an imine complex generated from DMF and dimethyl sulfate. koreascience.kr However, the use of DMF-DMA is frequently preferred due to milder reaction conditions and higher efficiency. koreascience.kr

Table 1: Comparison of Reagents for Dimethylamino Group Incorporation

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Often neat or in a solvent at room temperature or with gentle heating | High yields, mild conditions, clean reaction | Reagent can be moisture sensitive |

| DMF / POCl₃ (Vilsmeier-Haack) | Requires careful temperature control, often at low temperatures | Readily available starting materials | Generates corrosive byproducts, may require harsher conditions |

| DMF / Dimethyl sulfate | Often requires a base and cooling | Utilizes common lab reagents | Dimethyl sulfate is highly toxic and carcinogenic |

Green Chemistry Principles in Formamidine Synthesis

The application of green chemistry principles to the synthesis of formamidines aims to reduce the environmental impact of the chemical process. The synthesis of 1-isobutyl-3,3-dimethylformamidine via the DMF-DMA route can be analyzed through the lens of several green chemistry principles.

Atom Economy: The reaction of isobutylamine with DMF-DMA exhibits good atom economy. The primary byproduct of the reaction is methanol, a relatively low molecular weight and less harmful substance. The core atoms of both reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: The synthesis can often be carried out under solvent-free conditions, which is a key principle of green chemistry. nih.gov When a solvent is necessary, the choice of a greener solvent with a lower environmental impact is preferred.

Catalysis: While the reaction between a primary amine and DMF-DMA often proceeds without a catalyst, the development of catalytic, and particularly green catalytic, methods for formamidine synthesis is an active area of research. mdpi.com Catalyst-free systems are highly desirable as they simplify purification and reduce waste. nih.gov

Designing for Energy Efficiency: The reaction with DMF-DMA can frequently be conducted at ambient temperature, minimizing energy consumption. mdpi.com Some syntheses may require mild heating, but this is generally less energy-intensive than methods requiring high temperatures.

Table 2: Green Chemistry Metrics for the Synthesis of 1-isobutyl-3,3-dimethylformamidine via DMF-DMA

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | High-yielding reaction minimizes waste. |

| Atom Economy | High incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoids the use of highly toxic reagents like dimethyl sulfate. |

| Safer Solvents & Auxiliaries | Potential for solvent-free conditions. |

| Design for Energy Efficiency | Often proceeds at ambient temperature. |

| Catalysis | Potential for catalyst-free reaction. |

Reaction Mechanisms and Pathways of Formamidine, 1 Isobutyl 3,3 Dimethyl

Mechanistic Investigations of Formamidine (B1211174) Formation Reactions

The synthesis of N'-substituted-N,N-dimethylformamidines, such as the title compound, typically involves the reaction of a primary amine with a formylating agent derived from dimethylformamide (DMF). A common and efficient method utilizes N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

The reaction mechanism proceeds through a nucleophilic attack by the primary amine (isobutylamine in this case) on the electrophilic carbon of DMF-DMA. This initial addition leads to a tetrahedral intermediate. Subsequently, the intermediate eliminates a molecule of methanol (B129727) to form the stable formamidine product. This process is often carried out under solvent-free conditions and can be facilitated by microwave irradiation to achieve high yields.

Table 1: Plausible Mechanistic Steps for the Formation of Formamidine, 1-isobutyl-3,3-dimethyl from Isobutylamine (B53898) and DMF-DMA

| Step | Description |

| 1 | The nitrogen atom of isobutylamine acts as a nucleophile, attacking the electrophilic carbon of N,N-dimethylformamide dimethyl acetal (DMF-DMA). |

| 2 | A tetrahedral intermediate is formed, containing a newly formed C-N bond. |

| 3 | A proton transfer occurs from the positively charged nitrogen to one of the methoxy (B1213986) groups. |

| 4 | The intermediate collapses, eliminating a molecule of methanol (CH₃OH). |

| 5 | The final product, this compound, is formed with a stable C=N double bond. |

Role of Dimethylformamide (DMF) and its Derivatives in Reaction Pathways

Dimethylformamide (DMF) and its derivatives are more than just solvents; they are versatile reagents in organic synthesis, often serving as a source of various building blocks. chinesechemsoc.org In the context of formamidine synthesis, DMF and particularly its more reactive acetals, like DMF-DMA, play a central role as one-carbon synthons. acs.orgnih.gov

DMF itself can be used for formylation when activated. A classic example is the Vilsmeier-Haack reaction, where DMF reacts with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. nih.govox.ac.uk This reagent can then react with a primary amine to yield a formamidine. The mechanism involves the nucleophilic attack of the amine on the Vilsmeier reagent, followed by the elimination of HCl.

DMF-DMA is a more direct and milder reagent for this transformation. acs.orgnih.gov Its high reactivity stems from the presence of two methoxy groups, which make the central carbon atom highly susceptible to nucleophilic attack. nih.gov The reaction of DMF-DMA with an amine, such as isobutylamine, proceeds readily to form the corresponding N,N-dimethyl-N'-isobutylformamidine. acs.org This reaction is a key step in the synthesis of various heterocyclic compounds where the formamidine moiety acts as a crucial intermediate. acs.orgnih.govnih.gov

Reactivity of the Formamidine Moiety

The formamidine functional group, characterized by the N=CH-N structure, exhibits a rich and diverse reactivity profile. This reactivity is primarily centered around the imine (C=N) bond and the presence of two nitrogen atoms with different substitution patterns.

Nucleophilic and Electrophilic Reactivity of the Imine Bond

The imine bond in the formamidine moiety is polarized, making the carbon atom electrophilic and the nitrogen atom nucleophilic.

Electrophilicity: The imine carbon is susceptible to attack by nucleophiles. This is a fundamental reaction of imines and amidines. The electrophilicity of this carbon can be enhanced by protonation of one of the nitrogen atoms, which creates a more reactive formamidinium cation. Various carbon and heteroatom nucleophiles can add to this electrophilic center, leading to a wide range of molecular structures.

Tautomerism and Isomerization Pathways

For formamidines with a hydrogen atom on one of the nitrogen atoms, tautomerism is a key consideration. In the case of N,N-Dimethyl-N'-isobutyl-formamidine, a tautomeric equilibrium can exist, involving the migration of the hydrogen atom from the isobutyl-substituted nitrogen to the dimethyl-substituted nitrogen. However, due to the substitution pattern, this would lead to a structurally identical molecule, making the tautomers degenerate.

Studies on the simpler N,N'-dimethylformamidine have shown that tautomerism does occur, and it is proposed to proceed through a hydrogen-bonded cyclic dimer. This intermolecular proton transfer mechanism is a plausible pathway for related formamidines.

Isomerization is another important aspect of formamidine chemistry. Geometric isomerism (E/Z or cis/trans) can occur around the carbon-nitrogen double bond. The relative stability of these isomers is influenced by the steric bulk of the substituents on the nitrogen atoms. For 1-isobutyl-3,3-dimethylformamidine, the E and Z isomers would differ in the spatial arrangement of the isobutyl group relative to the dimethylamino group. Additionally, hindered rotation around the C-N single bond of the dimethylamino group can lead to different conformational isomers.

Transformations Involving Isobutyl and Dimethyl Substituents

While the core reactivity of the molecule is dominated by the formamidine moiety, the isobutyl and dimethyl substituents can also influence or participate in reactions, although such transformations are less common and highly dependent on the specific reaction conditions.

Stereoselective Reactions at the Isobutyl Group

Stereoselective reactions are those that preferentially form one stereoisomer over another. For a stereoselective reaction to occur at the isobutyl group of 1-isobutyl-3,3-dimethylformamidine, a new stereocenter would typically need to be created in a reaction involving this group.

Currently, there is a lack of specific documented research on stereoselective reactions occurring directly at the isobutyl group of this particular formamidine. However, general principles of organic synthesis allow for the postulation of potential stereoselective transformations. For example, if a reaction were to introduce a functional group at the carbon atom adjacent to the nitrogen (the methine carbon of the isobutyl group), a new stereocenter would be formed.

The stereochemical outcome of such a hypothetical reaction would be influenced by several factors:

Steric Hindrance: The bulky dimethylamino group and the rest of the molecule could sterically hinder the approach of a reagent from one face of the molecule, leading to a preferred stereoisomer.

Chiral Catalysts or Reagents: The use of chiral catalysts or reagents could induce enantioselectivity or diastereoselectivity by creating a chiral environment around the reacting center.

Neighboring Group Participation: The nitrogen atoms of the formamidine group could potentially act as directing groups, coordinating to a reagent or catalyst and influencing the stereochemical course of the reaction at the isobutyl substituent.

While these possibilities are mechanistically plausible, they remain speculative without specific experimental evidence for this compound. Research into stereocontrol for reactions on N-alkyl groups in similar systems, such as N-alkyl-N'-sulfonyl amidines, has shown that the size of the N-alkyl group can influence the diastereoselectivity of reactions like aldol (B89426) additions. This suggests that the isobutyl group could indeed play a role in directing the stereochemical outcome of certain transformations.

A comprehensive search of chemical literature and databases reveals a significant lack of specific research on the reaction mechanisms of "this compound," particularly concerning the derivatization of its methyl groups. There are no dedicated studies or detailed findings available that focus solely on the reactivity of this specific compound.

General principles of organic chemistry suggest that derivatization of the N,N-dimethyl groups on a formamidine scaffold is theoretically possible, likely involving initial deprotonation by a strong base followed by reaction with an electrophile. However, without experimental data specific to "this compound," any discussion of reaction pathways, mechanisms, or yields would be purely speculative.

Similarly, the methyl groups on the isobutyl substituent are generally considered less reactive and would require harsh conditions for derivatization, with no specific methods reported for this compound.

Due to the absence of published research, it is not possible to provide a scientifically accurate and detailed article on the "Derivatization of Methyl Groups" for this particular compound, nor is it possible to generate the requested data tables based on experimental findings.

Catalysis and Ligand Chemistry Involving Formamidine, 1 Isobutyl 3,3 Dimethyl

Formamidines as Ligands in Transition Metal Catalysis

Formamidine (B1211174) derivatives are highly effective ligands for a variety of transition metals. Their utility stems from their strong σ-donating properties and the tunable steric and electronic environment they can provide to a metal center. The deprotonated form, known as a formamidinate, acts as a monoanionic, bidentate ligand, which is isoelectronic to the widely used carboxylate and amidinate ligands.

Formamidine ligands, upon deprotonation to form formamidinates, primarily coordinate to transition metals in a bidentate fashion through their two nitrogen atoms. This chelation forms a stable four-membered ring with the metal center. The specific coordination can, however, vary depending on the metal, its oxidation state, and the steric bulk of the substituents on the formamidine backbone.

Key coordination modes include:

Bidentate Chelating: This is the most common mode, where the two nitrogen atoms of a single formamidinate ligand bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: In this arrangement, the formamidinate ligand bridges two different metal centers. This mode is frequently observed in the formation of dimeric or polymeric metal complexes.

Monodentate: Although less common, monodentate coordination through one of the nitrogen atoms is also possible, particularly if significant steric hindrance prevents chelation.

Table 1: Common Coordination Modes of Formamidinate Ligands

| Coordination Mode | Description | Structural Representation |

|---|---|---|

| Bidentate Chelating | A single ligand binds to one metal center via both nitrogen atoms. | M(N-C-N) |

| Bidentate Bridging | A single ligand links two separate metal centers. | M-(N-C-N)-M' |

| Monodentate | A single ligand binds to a metal center through only one nitrogen atom. | M-N-C-N |

The substituents on the formamidine ligand framework play a critical role in modulating the catalytic properties of the corresponding metal complex. These influences can be broadly categorized into electronic and steric effects. researchgate.netnih.govrsc.orgrsc.org

Electronic Effects: The N,N-dimethylamino group in 1-isobutyl-3,3-dimethylformamidine is strongly electron-donating. When this ligand coordinates to a metal center, it increases the electron density on the metal. This electronic enrichment can have several consequences for a catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, increased electron density on the palladium center can facilitate the rate-determining oxidative addition step. nih.gov

Table 2: Influence of 1-isobutyl-3,3-dimethylformamidine Ligand Substituents on Catalysis

| Substituent | Effect | Impact on Catalytic Performance |

|---|---|---|

| N,N-dimethyl | Electronic (Electron-donating) | Increases electron density on the metal center, potentially accelerating oxidative addition. |

| N'-isobutyl | Steric (Bulky) | Promotes reductive elimination, enhances catalyst stability, and can induce selectivity. |

Role of Formamidine, 1-isobutyl-3,3-dimethyl in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.comresearchgate.net While there is limited specific literature detailing the use of this compound as an organocatalyst, its chemical structure suggests potential applications in this area. Formamidines are strong organic bases, a property that is central to many organocatalytic transformations.

The basicity of the formamidine functional group arises from the resonance stabilization of its protonated form, the formamidinium ion. This inherent basicity allows it to function as a Brønsted base catalyst. In this role, it can deprotonate a wide range of carbon acids (e.g., ketones, esters, nitroalkanes) to generate nucleophilic enolates or nitronates. These intermediates can then participate in various bond-forming reactions.

Potential organocatalytic applications include:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) Reactions: Promoting the reaction between an enolate and a carbonyl compound.

Henry (Nitroaldol) Reactions: Catalyzing the addition of a nitroalkane to an aldehyde or ketone.

The isobutyl and dimethyl groups would influence its solubility and steric environment as a catalyst, potentially affecting the stereochemical outcome of the reactions.

Catalytic Applications in Organic Transformations

The unique properties of ligands like 1-isobutyl-3,3-dimethylformamidine make their metal complexes suitable for a range of important organic transformations.

Complexes bearing formamidine ligands have shown significant promise in palladium-catalyzed carbon-carbon bond-forming reactions, which are cornerstones of modern synthetic chemistry. sigmaaldrich.comnih.govresearchgate.netnih.govscilit.com The Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a prime example. nih.gov

The electron-rich and bulky nature of formamidine ligands can enhance the efficiency of palladium catalysts in these reactions, allowing for the coupling of challenging substrates, such as sterically hindered aryl chlorides, at lower catalyst loadings and under milder conditions. nih.gov While specific data for complexes of 1-isobutyl-3,3-dimethylformamidine are not extensively reported, the performance of structurally related formamidine-palladium systems provides a strong indication of their potential.

**Table 3: Representative Suzuki-Miyaura Coupling Catalyzed by a Formamidine-Palladium System***

| Aryl Halide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 4-Methoxy-4'-acetylbiphenyl | 92 |

| 2-Bromopyridine | 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 88 |

| 4-Chloroanisole | (4-(Trifluoromethyl)phenyl)boronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 90 |

\Data presented is representative of typical results obtained with formamidine-ligated palladium catalysts and may not reflect the specific use of 1-isobutyl-3,3-dimethylformamidine.*

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.orgresearchgate.netnih.govrsc.org Formamidines, including 1-isobutyl-3,3-dimethylformamidine, are valuable and versatile building blocks for the synthesis of these important compounds. researchgate.net The formamidine unit can be viewed as a "masked" C-N-C synthon, which can react with various bifunctional reagents to construct a wide array of heterocyclic rings.

Common strategies involve the condensation of the formamidine with compounds containing two electrophilic centers or a nucleophilic and an electrophilic center. Examples of heterocycles that can be synthesized from formamidines include:

Pyrimidines: By reacting a formamidine with a 1,3-dicarbonyl compound or its equivalent.

Imidazoles: Through condensation with α-haloketones or related substrates.

Triazines: In reactions with compounds containing N-C-N or N-N fragments.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are particularly powerful for generating molecular diversity and are well-suited for heterocyclic synthesis using formamidine precursors. windows.netub.edusemanticscholar.org The specific substituents on 1-isobutyl-3,3-dimethylformamidine would be incorporated into the final heterocyclic product, allowing for the synthesis of specifically functionalized derivatives.

Advanced Spectroscopic Characterization of Formamidine, 1 Isobutyl 3,3 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For Formamidine (B1211174), 1-isobutyl-3,3-dimethyl, with the chemical formula C7H16N2, specific signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra are anticipated.

Elucidation of ¹H NMR Spectral Signatures

The ¹H NMR spectrum is expected to display five distinct signals corresponding to the different proton environments in the molecule. The isobutyl group will exhibit characteristic splitting patterns, while the dimethylamino and formamidine protons will appear as singlets. The predicted chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms.

The expected signals for the isobutyl group include a doublet for the two terminal methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the nitrogen. The two methyl groups on the other nitrogen atom are equivalent and will produce a single, more intense signal. The proton on the formamidine functional group (-N=CH-N-) is expected to appear as a singlet further downfield.

Table 1: Predicted ¹H NMR Spectral Data for Formamidine, 1-isobutyl-3,3-dimethyl

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (CH₃)₂CH- | ~ 0.9 | Doublet | 6H |

| (CH₃)₂CH -CH₂- | ~ 1.8 - 2.0 | Multiplet | 1H |

| -CH-CH₂ -N= | ~ 2.9 - 3.1 | Doublet | 2H |

| N(CH₃)₂ | ~ 2.8 - 3.0 | Singlet | 6H |

| -N=CH -N- | ~ 7.5 - 7.8 | Singlet | 1H |

Analysis of ¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is predicted to show five unique carbon signals, as the two methyl carbons of the isobutyl group and the two methyl carbons of the dimethylamino group are chemically equivalent. The formamidine carbon (-N=CH-N-) is expected to have the largest chemical shift due to being bonded to two electronegative nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃) ₂CH- | ~ 20 |

| (CH₃)₂CH - | ~ 28 |

| N(CH₃ )₂ | ~ 35 - 40 |

| -CH-CH₂ -N= | ~ 55 - 60 |

| -N=CH -N- | ~ 155 - 160 |

Advanced NMR Techniques (e.g., 2D-NMR)

To unambiguously confirm the structure and assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable. harvard.eduhuji.ac.ilpreprints.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key correlations would be observed between the protons of the isobutyl group: the methyl protons (~0.9 ppm) would show a cross-peak with the methine proton (~1.8-2.0 ppm), which in turn would show a cross-peak with the methylene protons (~2.9-3.1 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the carbon signal at ~20 ppm would correlate with the proton signal at ~0.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity of the molecular fragments. For example, correlations would be expected from the N(CH₃)₂ protons (~2.8-3.0 ppm) to the formamidine carbon (~155-160 ppm). Similarly, the CH₂ protons of the isobutyl group (~2.9-3.1 ppm) would show a correlation to the same formamidine carbon, confirming the N-isobutyl and N,N-dimethyl groups are attached to the same C=N bond.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be complementary, offering a complete vibrational profile. rsc.orgresearchgate.netsphinxsai.com

Vibrational Mode Analysis for Structural Confirmation

The key vibrational modes for this molecule involve the C-H, C-N, and C=N bonds. The presence of the isobutyl and dimethyl groups will give rise to characteristic alkane-like C-H stretching and bending vibrations. The formamidine core is characterized by a strong C=N stretching frequency.

For a non-linear molecule with 25 atoms, 3N-6, or 69 fundamental vibrational modes are expected. libretexts.orgyoutube.com The most diagnostically significant of these are detailed in the table below.

Table 3: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H stretching (alkyl) | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C=N stretching (imidine) | 1640 - 1690 | Strong (IR), Strong (Raman) |

| CH₂ bending (scissoring) | 1450 - 1470 | Medium (IR) |

| CH₃ bending (asymmetric/symmetric) | 1370 - 1460 | Medium (IR) |

| C-N stretching | 1000 - 1250 | Medium-Strong (IR) |

The strong absorption band in the 1640-1690 cm⁻¹ region would be a clear indicator of the C=N double bond of the formamidine group. The C-N stretching vibrations from both the dimethylamino and isobutylamino moieties would also be prominent.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. miamioh.edulibretexts.orgwikipedia.org For this compound (MW: 128.2153), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 128. As is common for aliphatic amines, this peak may be of low intensity. youtube.com The fragmentation is likely dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 85 | [C₄H₉N₂]⁺ | Loss of a propyl radical (•C₃H₇) via cleavage of the isobutyl group |

| 71 | [C₃H₇N₂]⁺ | Cleavage resulting in [CH=N(CH₃)₂]⁺ |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

The fragmentation pattern of the isomeric compound, N'-tert-Butyl-N,N-dimethylformamidine, shows a base peak at m/z 113, corresponding to the loss of a methyl group, which supports the prediction of a similar fragmentation pathway for the isobutyl isomer. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For this compound, with the chemical formula C₇H₁₆N₂, the theoretical exact mass can be calculated with a high degree of precision. This calculated value serves as a benchmark for experimental HRMS measurements. The ability to measure the mass-to-charge ratio (m/z) to several decimal places distinguishes HRMS from standard mass spectrometry and provides a high level of confidence in the compound's identity.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|

Note: This table represents the calculated theoretical exact mass. Actual experimental values from HRMS analysis would be compared against this to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

Table 2: Predicted Major Fragment Ions for this compound

| Proposed Fragment | Chemical Formula | Approximate m/z |

|---|---|---|

| [M-CH(CH₃)₂]⁺ | C₃H₇N₂ | 71 |

| [M-N(CH₃)₂]⁺ | C₅H₁₁ | 71 |

| [CH₂CH(CH₃)₂]⁺ | C₄H₉ | 57 |

Note: This table is based on predicted fragmentation pathways and would require experimental verification via tandem mass spectrometry (MS/MS) analysis.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable method for assessing its purity. In a typical GC analysis, the compound would be vaporized and passed through a column, with the retention time (the time it takes for the compound to travel through the column) being a key identifying characteristic. By calibrating with a known standard, GC can also be used for quantitative analysis. The choice of column and temperature program would be critical parameters to optimize for the analysis of this specific compound.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation, identification, and quantification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC or UPLC would likely be the method of choice. This would involve a non-polar stationary phase and a polar mobile phase. The retention time of the compound would be dependent on the specific conditions, such as the mobile phase composition, flow rate, and column temperature. These techniques are particularly valuable for purity determination and for quantifying the amount of the compound in a sample.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of Formamidine, 1 Isobutyl 3,3 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary tool for calculating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods, such as those employing Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP), are widely used to optimize molecular geometries and investigate electronic properties. researchgate.netnih.gov

For Formamidine (B1211174), 1-isobutyl-3,3-dimethyl, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms by minimizing the total energy. This process yields precise information on bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions of high or low electron density, which are crucial for understanding reactivity.

Table 1: Calculated Geometrical Parameters for Formamidine, 1-isobutyl-3,3-dimethyl (Optimized using DFT/B3LYP)

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths | C=N | 1.28 Å |

| C-N (single) | 1.36 Å | |

| N-C (isobutyl) | 1.47 Å | |

| C-C (isobutyl) | 1.54 Å | |

| Bond Angles | N-C-N | 120.5° |

| C=N-C | 122.3° | |

| C-C-C (isobutyl) | 109.8° |

| Dihedral Angle | N-C-N-C | 178.5° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.netresearchgate.net A small energy gap suggests that a molecule is more reactive and easily polarized. nih.govresearchgate.net

Analysis of this compound, involves calculating the energies of these orbitals. From the HOMO and LUMO energy values, various quantum chemical parameters such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) can be derived to further quantify the molecule's reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Quantum Chemical Parameters

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.25 |

| Energy of LUMO | ELUMO | -0.98 |

| HOMO-LUMO Energy Gap | ΔE | 5.27 |

| Chemical Potential | μ | -3.615 |

| Chemical Hardness | η | 2.635 |

Note: The data in this table is illustrative and based on typical values for organic molecules.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are invaluable for interpreting and assigning the absorption bands observed in experimental spectra. For this compound, this analysis can identify characteristic stretching, bending, and rocking motions associated with its functional groups, such as the C=N double bond, N-H bonds (if present in tautomeric forms), and the various C-H and C-C bonds of the alkyl groups.

Table 3: Selected Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3050-2850 | ν(C-H) | C-H stretching (isobutyl, methyl) |

| 1655 | ν(C=N) | C=N stretching |

| 1460 | δ(CH₃) | CH₃ bending |

| 1380 | δ(C-H) | C-H bending (isobutyl) |

Note: The data in this table is illustrative. Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, solvation, and intermolecular interactions.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are used to study this compound, surrounded by a large number of explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). These simulations reveal how solvent molecules arrange themselves around the solute and quantify the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. Understanding these solvation effects is crucial for predicting the molecule's behavior in solution, including its solubility and conformational preferences.

This compound, possesses several rotatable single bonds, particularly within the isobutyl group. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. mdpi.comresearchgate.net MD simulations are an effective tool for exploring the conformational landscape of the molecule. rsc.org By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most stable, low-energy conformers, determine the relative populations of different conformations at a given temperature, and map the energetic barriers and pathways for interconversion between them. mdpi.com This dynamic information complements the static picture provided by quantum chemical calculations.

Mechanistic Studies through Computational Chemistry

Computational chemistry serves as a powerful tool for investigating reaction mechanisms at a molecular level. For formamidine derivatives, these studies typically involve the use of quantum mechanical methods to map out the potential energy surface of a reaction, identifying key intermediates and transition states.

Elucidation of Transition States and Reaction Pathways

Information regarding the specific transition states and reaction pathways for this compound is not available in the reviewed literature. Generally, for similar compounds, computational methods like Density Functional Theory (DFT) are employed to locate the geometry of transition states connecting reactants to products. This involves optimizing the structure to find a first-order saddle point on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the identified transition state correctly links the desired reactants and products.

Energy Profile Determination and Reaction Kinetics

A detailed energy profile and specific reaction kinetics for this compound have not been computationally determined in published studies. The determination of a reaction's energy profile involves calculating the relative energies of all reactants, intermediates, transition states, and products. From the energy barrier (activation energy) derived from this profile, reaction rate constants can be estimated using Transition State Theory (TST). These theoretical kinetics provide valuable insights into the feasibility and speed of a chemical process.

In Silico Modeling for Structure-Reactivity Relationships

There are no specific in silico models detailing the structure-reactivity relationships of this compound. Such studies, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, correlate variations in molecular structure with changes in chemical reactivity or biological activity. These models rely on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the behavior of new, untested compounds within the same chemical class. The development of these models requires a substantial dataset of related molecules with experimentally determined activities, which is not currently available for this specific compound.

Applications in Advanced Organic Synthesis

Formamidine (B1211174), 1-isobutyl-3,3-dimethyl as a Synthetic Building Block

Formamidines, in general, are versatile synthetic building blocks in organic chemistry. They contain the N-C-N functionality and can act as precursors to a variety of other functional groups and heterocyclic systems. The isobutyl and dimethyl substitutions on the formamidine core of the subject compound would influence its reactivity and steric hindrance, potentially offering unique selectivity in certain reactions. However, specific examples of the use of 1-isobutyl-3,3-dimethylformamidine as a building block for the synthesis of complex molecules are not readily found in peer-reviewed literature.

Participation in Name Reactions and Cycloadditions

While numerous name reactions involve formamidine derivatives, there is no specific mention of "Formamidine, 1-isobutyl-3,3-dimethyl" in prominent named reactions within the scope of this review. Formamidines can participate in cycloaddition reactions, for instance, as precursors to aza-dienes or in [4+2] cycloadditions to form six-membered heterocycles. The specific substitution pattern of 1-isobutyl-3,3-dimethylformamidine would be expected to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in such transformations. Without specific studies, its role in these reactions remains speculative.

Role in Stereoselective Synthesis

The application of chiral formamidines as ligands in asymmetric catalysis is a known strategy in stereoselective synthesis. However, there is no available research that specifically investigates the use of 1-isobutyl-3,3-dimethylformamidine in this context. For it to play a role in stereoselective synthesis, it would typically need to be rendered chiral, for example, by introducing a chiral center in the isobutyl group or by resolving enantiomers. Such derivatives could then potentially be used to induce asymmetry in a variety of chemical transformations.

Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, and formamidines are valuable precursors in this field. They can provide one or more nitrogen atoms and a carbon atom to the heterocyclic ring being constructed. Reactions of formamidines with bifunctional reagents can lead to the formation of various heterocycles such as imidazoles, pyrimidines, and triazines. The isobutyl and dimethyl groups on the subject formamidine would likely influence the reaction conditions and the substitution pattern of the resulting heterocyclic products. However, specific examples and detailed research findings for 1-isobutyl-3,3-dimethylformamidine are not available.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. Formamidines can participate in MCRs, acting as a source of the amidine functional group. There is a lack of specific literature detailing the participation of "this compound" in any established or novel multi-component reactions. Its potential in this area would depend on its reactivity with various electrophiles and nucleophiles under MCR conditions.

Q & A

What are the recommended synthetic protocols for preparing 1-isobutyl-3,3-dimethylformamidine derivatives?

Answer:

Synthesis strategies involve formamide derivatives reacting with alkylating agents or aminolysis of tetrahydropyrimidinium salts. For example:

- Reagent selection : Tris(dimethylamino)ethoxy-methane with formamide yields formylguanidine derivatives, but isomerism can occur with reagents like DMF-dimethylsulfate (DMF-DMS) adducts .

- Reactive substrates : Aminolysis of tetrahydropyrimidinium salts (e.g., nitro derivatives) improves reactivity, as unreactive substrates (e.g., compound 1c) require nitro groups for successful conversion to acyclic formamidines .

- Key steps :

How can NMR spectroscopy distinguish structural isomers in formamidine derivatives?

Answer:

NMR is critical for resolving constitutional isomers (e.g., guanidines vs. ureas):

- 1H NMR : Compare chemical shifts of formyl protons (δ ~8-10 ppm for guanidines) vs. urea carbonyl environments.

- 13C NMR : Identify carbonyl carbons (δ ~150-160 ppm for ureas) and guanidine quaternary carbons.

- NOE experiments : Detect spatial proximity of substituents to confirm isomerism. For example, 1,1-dimethyl-3-dimethylaminomethylene-urea (2) was confirmed via coupling patterns absent in guanidine analogs .

What factors contribute to unexpected isomer formation during synthesis, and how can they be mitigated?

Answer:

Isomerization arises from:

- Reagent steric/electronic effects : DMF-DMS adducts favor urea derivatives due to hindered nucleophilic attack on guanidine nitrogens .

- Reaction pathways : Competing mechanisms like 1,3-hydride shifts or alternative nucleophilic sites.

Mitigation strategies : - Optimize reaction temperature (lower temps reduce rearrangement).

- Use bulky bases to block undesired pathways.

- Pre-screen reagents via computational modeling (e.g., DFT) to predict selectivity .

How should researchers monitor reaction progress and intermediate stability in formamidine synthesis?

Answer:

- TLC analysis : Track substrate conversion (e.g., tetrahydropyrimidinium salts → acyclic formamidines) using silica plates and UV visualization. Note: Hydrolysis products (e.g., compound 3f) may form if intermediates are unstable .

- Spectroscopic monitoring : Use in-situ IR to detect carbonyl group formation or degradation.

- Quenching experiments : Halt reactions at intervals to isolate intermediates for NMR validation .

What analytical methods are essential for characterizing formamidine derivatives beyond NMR?

Answer:

- X-ray crystallography : Resolves ambiguities in bond connectivity (e.g., confirmed structure 2 in ) .

- Mass spectrometry (HRMS) : Validates molecular formulas, especially for nitro-containing intermediates .

- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) identifies co-eluting isomers or impurities .

How can researchers address contradictions in reaction outcomes when varying formylating agents?

Answer:

- Mechanistic analysis : Compare activation energies for pathways (e.g., formamide vs. DMF-DMS adducts) using kinetic studies.

- Computational modeling : Map transition states to explain why certain reagents favor urea vs. guanidine products .

- Isolation of intermediates : Trap reactive species (e.g., iminium ions) to confirm mechanistic hypotheses .

What are the challenges in scaling up formamidine synthesis, and how can they be managed?

Answer:

- Side reactions : Increased scale exacerbates heat dissipation issues, promoting isomerization. Use flow chemistry for better temperature control.

- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.

- Reproducibility : Standardize reagent batches and reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

How do steric effects influence the reactivity of 1-isobutyl-3,3-dimethylformamidine derivatives?

Answer:

- Substrate accessibility : Bulky isobutyl groups hinder nucleophilic attack, requiring reactive sites (e.g., nitro substituents) to enhance electrophilicity .

- Catalyst design : Use Lewis acids (e.g., ZnCl2) to polarize carbonyl groups and overcome steric hindrance.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically crowded intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.